molecular formula C6H10ClF2NO2 B2546201 RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE CAS No. 2095396-20-4

RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE

Cat. No.: B2546201
CAS No.: 2095396-20-4
M. Wt: 201.6
InChI Key: DYZNUBWGTJBGHJ-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the difluorocyclopropane moiety imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, which involves the addition of a carbene or carbenoid to an alkene.

    Introduction of the Difluoro Group: The difluoro group is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Aminomethylation: The aminomethyl group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials with unique properties, such as increased chemical stability and reactivity.

Mechanism of Action

The mechanism of action of RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The difluorocyclopropane moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate
  • Ethyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate
  • Propyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate

Uniqueness

RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE is unique due to its specific stereochemistry and the presence of the difluorocyclopropane moiety. This imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-3(2-9)6(4,7)8;/h3-4H,2,9H2,1H3;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZNUBWGTJBGHJ-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C1(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](C1(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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